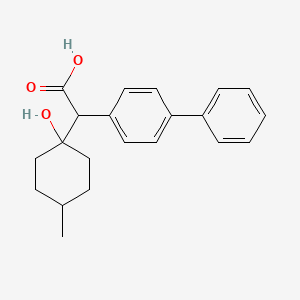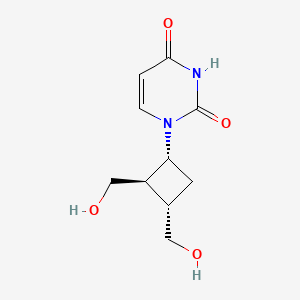
4Epw47C3HA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound known as 4Epw47C3HA, chemically named (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid, is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a benzyl group, a pyridinylsulfonyl group, and a phenoxyacetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(1,1-dimethyl-2-oxoethyl)benzyl chloride with a suitable nucleophile to form the benzyl intermediate.
Sulfonylation: The benzyl intermediate is then reacted with pyridin-3-ylsulfonyl chloride under basic conditions to introduce the pyridinylsulfonyl group.
Coupling Reaction: The resulting compound undergoes a coupling reaction with (3-aminomethyl)phenoxyacetic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for investigating biochemical pathways and cellular processes.
Medicine
In the medical field, (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound is utilized in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.
Wirkmechanismus
The mechanism by which (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The binding of the compound to these targets can modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)propionic acid: Similar in structure but with a propionic acid moiety instead of acetic acid.
(3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)butyric acid: Contains a butyric acid moiety, offering different chemical properties.
Uniqueness
The uniqueness of (3-(((4-(1,1-dimethyl-2-oxoethyl)benzyl)(pyridin-3-ylsulfonyl)amino)methyl)phenoxy)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
574759-39-0 |
|---|---|
Molekularformel |
C25H26N2O6S |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
2-[3-[[[4-(2-methyl-1-oxopropan-2-yl)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H26N2O6S/c1-25(2,18-28)21-10-8-19(9-11-21)15-27(34(31,32)23-7-4-12-26-14-23)16-20-5-3-6-22(13-20)33-17-24(29)30/h3-14,18H,15-17H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
JEUHKODDXNRYIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















